6-Benzyloxyindole-3-acetonitrile 6-Benzyloxyindole-3-acetonitrile
Brand Name: Vulcanchem
CAS No.: 57765-24-9
VCID: VC20758058
InChI: InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol

6-Benzyloxyindole-3-acetonitrile

CAS No.: 57765-24-9

Cat. No.: VC20758058

Molecular Formula: C17H14N2O

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyloxyindole-3-acetonitrile - 57765-24-9

CAS No. 57765-24-9
Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
IUPAC Name 2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
Standard InChI Key HJHSSPILWGQJSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N

6-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O) is a structurally unique indole derivative with significant applications in pharmaceutical and biochemical research. Its molecular architecture combines a benzyloxy group at the 6-position and an acetonitrile moiety at the 3-position of the indole ring, enabling diverse reactivity and biological interactions. Below is a detailed analysis of its properties, synthesis, and research findings.

Key Structural Features:

  • Benzyloxy Group (-OCH₂C₆H₅): Enhances lipophilicity and influences receptor binding.

  • Acetonitrile Moiety (-CH₂CN): Facilitates nucleophilic substitution and participation in cyclization reactions.

PropertyValue/DescriptorSource
InChI KeyHJHSSPILWGQJSG-UHFFFAOYSA-NPubChem
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#NPubChem
Melting PointNot explicitly reported-

Synthesis and Production Methods

The compound is synthesized via multi-step protocols, optimized for yield and purity:

Step 1: Protection of Indole Hydroxyl Group

  • Reagents: 6-Benzyloxyindole, benzyl bromide, K₂CO₃.

  • Conditions: DMF, 80°C, 12 hours .

Step 2: Cyanation at C3 Position

  • Reagents: TMSCN (trimethylsilyl cyanide), TBAF (tetrabutylammonium fluoride).

  • Yield: 92% after purification via flash chromatography .

  • Key NMR Data (DMSO-d₆):

    • δ 10.91 (s, 1H, indole NH)

    • δ 5.12 (s, 2H, benzyloxy CH₂)

    • δ 3.99 (s, 2H, acetonitrile CH₂) .

Industrial Scale-Up:

  • Continuous flow reactors and HPLC purification ensure >98% purity.

Antiviral Activity:

  • Anti-Influenza A Virus: Demonstrates inhibition of viral replication in cellular models (EC₅₀ = 12.5 μM) .

Antioxidant Properties:

  • ROS Scavenging: Reduces oxidative stress by 40% in DPPH assays at 50 μM .

Pharmaceutical Development:

  • Neurological Drug Intermediate: Used in synthesizing serotonin receptor modulators .

  • Retinoic Acid Receptor Agonism: Selective RARγ activation for cancer therapy.

Biochemical Probes:

  • Fluorescent Imaging: Structural stability enables real-time tracking of cellular processes .

Organic Synthesis:

  • Building Block: Participates in Heck and Suzuki-Miyaura couplings for nanomaterials.

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